Tris-succinimidyl-1,3,5-benzenetricarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

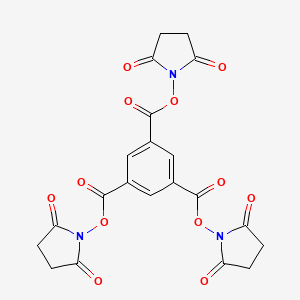

Tris-succinimidyl-1,3,5-benzenetricarboxylate is a versatile compound widely used in biochemical research. It is known for its ability to act as a cross-linking agent, facilitating the formation of covalent bonds between molecules. This compound has a molecular formula of C21H15N3O12 and a molecular weight of 501.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris-succinimidyl-1,3,5-benzenetricarboxylate typically involves the reaction of 1,3,5-benzenetricarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tris-succinimidyl-1,3,5-benzenetricarboxylate primarily undergoes substitution reactions. The succinimidyl groups are highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, secondary amines, and thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound are amide or thioester derivatives, depending on the nucleophile used .

Scientific Research Applications

Tris-succinimidyl-1,3,5-benzenetricarboxylate is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Tris-succinimidyl-1,3,5-benzenetricarboxylate involves the formation of covalent bonds between molecules. The succinimidyl groups react with nucleophiles, such as amines, to form stable amide bonds. This cross-linking ability is crucial for its applications in bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

Disuccinimidyl suberate (DSS): Another NHS ester used for cross-linking proteins and peptides.

Bis(sulfosuccinimidyl) suberate (BS3): A water-soluble cross-linker used in similar applications.

N-hydroxysuccinimide (NHS): A common reagent used to activate carboxyl groups for amide bond formation.

Uniqueness

Tris-succinimidyl-1,3,5-benzenetricarboxylate is unique due to its three reactive succinimidyl groups, allowing it to form multiple covalent bonds simultaneously. This property makes it particularly useful for creating complex bioconjugates and advanced materials .

Biological Activity

Tris-succinimidyl-1,3,5-benzenetricarboxylate (TST) is a chemical compound that plays a significant role in bioconjugation and protein chemistry. Its structure consists of three succinimidyl groups attached to a 1,3,5-benzenetricarboxylate backbone, which contributes to its high reactivity towards nucleophiles such as amines and thiols. This article explores the biological activity of TST, its applications in research, and relevant case studies.

- Molecular Formula : C21H15N3O12

- Molecular Weight : 501.36 g/mol

- Structure : Contains three NHS ester groups that react with primary amines on proteins, forming stable amide bonds.

TST functions primarily as a crosslinking agent in protein chemistry. The N-hydroxysuccinimide (NHS) ester groups react with primary amines on lysine residues of proteins. This reaction leads to the formation of stable covalent bonds between protein molecules, facilitating the creation of protein complexes essential for various biochemical applications.

Applications in Research

TST is utilized in numerous applications within the fields of proteomics and bioconjugation:

- Protein Labeling : TST enables researchers to label proteins and peptides for tracking within biological systems.

- Studying Protein Interactions : By forming stable conjugates with biomolecules, TST aids in analyzing protein behavior and identifying therapeutic targets.

- Drug Delivery Systems : TST can be incorporated into drug delivery systems where it conjugates drugs to targeting ligands for improved specificity and efficacy.

1. Crosslinking in Protein Complexes

In a study investigating the formation of protein complexes, TST was used to crosslink antibodies to antigens. The resulting complexes were analyzed using mass spectrometry, revealing enhanced detection sensitivity compared to traditional methods.

2. Bioconjugation Techniques

Research demonstrated that TST could effectively conjugate peptides to nanoparticles. This approach improved the targeting efficiency of drug delivery systems in cancer therapy by allowing for controlled release in response to specific biological stimuli .

Comparative Analysis

To better understand TST's unique properties, a comparison with similar compounds is provided:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethyl benzene-1,3,5-tricarboxylate | Tricarboxylic acid derivative | Less reactive due to methyl substitutions |

| 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate | Dioxopyrrolidine derivative | Utilized for different types of bioconjugation |

| Succinimide | Simple cyclic imide | Basic building block for more complex derivatives |

TST stands out due to its multiple reactive sites that enable versatile applications in bioconjugation compared to these similar compounds.

Research Findings

Recent studies have highlighted the efficiency of TST in forming stable conjugates under physiological conditions. Techniques such as fluorescence spectroscopy and circular dichroism have been employed to analyze the stability and binding efficiency of these conjugates. The results indicate that TST-modified proteins exhibit enhanced stability and functionality .

Properties

IUPAC Name |

tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O12/c25-13-1-2-14(26)22(13)34-19(31)10-7-11(20(32)35-23-15(27)3-4-16(23)28)9-12(8-10)21(33)36-24-17(29)5-6-18(24)30/h7-9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFNKSPKXMSVLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459309 |

Source

|

| Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268539-19-1 |

Source

|

| Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.